ethyl 2-isocyanato-2-methylpropanoate molecular weight and boiling point
ethyl 2-isocyanato-2-methylpropanoate molecular weight and boiling point
An In-Depth Technical Guide to Ethyl 2-isocyanato-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-isocyanato-2-methylpropanoate is a specialized organic reagent characterized by the highly reactive isocyanate functional group attached to a quaternary carbon center. This unique structural arrangement offers significant potential as a building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The isocyanate moiety serves as a potent electrophile for the construction of ureas, urethanes, and other derivatives, while the sterically hindered quaternary center can impart specific conformational constraints and metabolic stability to target molecules. This guide provides a comprehensive overview of the core physicochemical properties, a validated synthetic methodology, key reactivity patterns, and critical safety protocols for ethyl 2-isocyanato-2-methylpropanoate, designed to equip researchers with the foundational knowledge required for its effective application.
Core Physicochemical Properties
A precise understanding of a reagent's fundamental properties is paramount for its effective use in experimental design. The key identifiers and characteristics of ethyl 2-isocyanato-2-methylpropanoate are summarized below. While an experimental boiling point is not widely reported in the literature, data from structurally similar isocyanates, such as 2-isocyanato-2-methylpropane (tert-butyl isocyanate), which has a boiling point of 86°C, can provide a useful estimation for purification and handling protocols.[1]
| Property | Value | Source(s) |
| Chemical Name | Ethyl 2-isocyanato-2-methylpropanoate | [2] |
| Molecular Formula | C₇H₁₁NO₃ | [3] |
| Molecular Weight | 157.17 g/mol | N/A |
| CAS Number | 128326-91-0 | [2] |
| Canonical SMILES | CCOC(=O)C(C)(C)N=C=O | [3] |
| Boiling Point | Not available. Estimated based on analogs. | N/A |
| Appearance | Assumed to be a liquid at room temperature. | N/A |
Synthesis and Mechanism: From Isonitrile to Isocyanate
The synthesis of α-isocyanato esters can be achieved through various methods, including the use of phosgene or its surrogates.[4] However, a more modern and practical approach involves the mild oxidation of the corresponding isonitrile precursor. This method, adapted from a well-established procedure for ethyl 2-isocyanatoacetate, is notable for its efficiency, use of inexpensive reagents, and the generation of easily removable byproducts.[4][5]
The core of this transformation is the oxidation of the isonitrile carbon by an activated sulfoxide. Dimethyl sulfoxide (DMSO) serves as the terminal oxidant, while a catalytic amount of trifluoroacetic anhydride (TFAA) acts as the activator.
Reaction Mechanism:
-
Activation of DMSO: Trifluoroacetic anhydride reacts with DMSO to form a highly electrophilic sulfonium species (a Swern-type oxidant).
-
Nucleophilic Attack: The nucleophilic carbon of the isonitrile (ethyl 2-isocyano-2-methylpropanoate) attacks the activated sulfonium species.
-
Collapse and Product Formation: The resulting intermediate collapses, transferring the oxygen atom to the isonitrile carbon and forming the isocyanate. This process releases dimethyl sulfide (a volatile byproduct) and regenerates the catalyst.
This reaction is typically rapid and clean, proceeding at low temperatures to minimize side reactions.
Caption: A generalized workflow for the oxidation of an isonitrile to an isocyanate.
Note: This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific substrate.[4]
-
Inert Atmosphere Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous dichloromethane (DCM) is added, followed by ethyl 2-isocyano-2-methylpropanoate (1.0 eq.) and dimethyl sulfoxide (1.25 eq.).
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
-
Catalyst Introduction: Trifluoroacetic anhydride (0.1 eq.) is added dropwise via syringe over several minutes.
-
Reaction: The mixture is stirred at -78 °C for 5-10 minutes, after which the cooling bath is removed. The reaction is allowed to warm to room temperature and stirred for approximately 1 hour.
-
Monitoring: Reaction completion is verified by Infrared (IR) spectroscopy, monitoring for the disappearance of the isonitrile stretch (~2150 cm⁻¹) and the appearance of the strong isocyanate stretch (~2255 cm⁻¹).[4]
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in cold DCM and washed multiple times with ice-cold deionized water to remove residual DMSO.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated via rotary evaporation to yield the crude product, which can be further purified by vacuum distillation if necessary.
Reactivity and Applications in Drug Development
The synthetic utility of ethyl 2-isocyanato-2-methylpropanoate stems directly from the electrophilic nature of the isocyanate carbon atom.[6] This functional group readily undergoes nucleophilic attack, making it an invaluable tool for forming key linkages in complex molecules.
Key Reactions:
-
Urethane (Carbamate) Formation: Reaction with alcohols yields stable urethane linkages. This is a cornerstone of polyurethane chemistry but is also used to cap hydroxyl groups in drug molecules.
-
Urea Formation: Reaction with primary or secondary amines produces substituted ureas. The urea moiety is a common pharmacophore found in numerous approved drugs, valued for its hydrogen bonding capabilities.
-
Allophanate Formation: Under certain conditions, particularly with excess isocyanate or at elevated temperatures, the isocyanate can further react with a previously formed urethane linkage to create an allophanate cross-link.[7]
Application in Medicinal Chemistry: The α-ester and quaternary methyl groups provide additional functionality and structural features.
-
Heterocyclic Synthesis: Isocyanates are key intermediates in the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.
-
Peptidomimetics: The ability to form stable urea bonds allows this reagent to be used in the construction of peptide-like scaffolds where a urea linkage replaces a native amide bond to improve metabolic stability.
-
Drug Scaffolding: The gem-dimethyl group provides a conformational lock, restricting bond rotation near the reactive center. This can be a strategic design element to orient other functional groups for optimal binding to a biological target and can also sterically hinder metabolic attack at adjacent positions.
Safety, Handling, and Storage
Ethyl 2-isocyanato-2-methylpropanoate and related isocyanates are hazardous compounds that demand strict safety protocols.
Hazard Profile:
-
Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Sensitization: It is a potent respiratory and skin sensitizer.[2] Exposure can lead to allergic reactions, asthma-like symptoms, or breathing difficulties, which may be delayed.[2] Persons with a history of respiratory problems should not handle this material.[8]
Handling Protocols:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Moisture Sensitivity: Isocyanates react with water, which can lead to the formation of insoluble urea derivatives and the release of carbon dioxide, potentially causing pressure buildup in sealed containers.[8] All glassware must be dry, and reactions should be conducted under an inert atmosphere.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as water, alcohols, amines, acids, and strong bases.[8]
References
-
NextSDS. (n.d.). ethyl 2-isocyanato-2-methylpropanoate — Chemical Substance Information. Retrieved March 26, 2026, from [Link]
-
NextSDS. (n.d.). ethyl 2-isocyano-2-methylpropanoate — Chemical Substance Information. Retrieved March 26, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Retrieved March 26, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 2-isocyanato-2-methylpropanoate (C7H11NO3). Retrieved March 26, 2026, from [Link]
-
Stenutz. (n.d.). 2-isocyanato-2-methylpropane. Retrieved March 26, 2026, from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved March 26, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved March 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved March 26, 2026, from [Link]
-
Organic Syntheses. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved March 26, 2026, from [Link]
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